11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex steroid molecules with multiple functional groups and stereochemical centers. The official International Union of Pure and Applied Chemistry designation is (11β)-21-(acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione. This systematic name precisely describes the molecular architecture by identifying the base pregnane structure, the position and nature of substituents, and the stereochemical configuration at critical centers. The nomenclature system employs standardized prefixes and suffixes to indicate specific functional groups, with acetyloxy representing the acetate ester functionality and oxopentyl describing the valerate substitution.
The structural formula of this compound can be represented through multiple chemical notation systems, each providing different levels of detail regarding molecular connectivity and three-dimensional arrangement. The molecular formula C₂₈H₃₈O₇ indicates the precise atomic composition, revealing 28 carbon atoms, 38 hydrogen atoms, and 7 oxygen atoms. The compound's molecular weight of 486.606 grams per mole reflects the substantial size and complexity of this steroid derivative. The International Chemical Identifier key DGYSDXLCLKPUBR-SLPNHVECSA-N provides a unique digital fingerprint for database searches and computational applications.
| Nomenclature Element | Description | Significance |
|---|---|---|
| Pregnane Base Structure | Four-ring steroid framework | Establishes fundamental molecular architecture |
| 1,4-Diene System | Double bonds at positions 1 and 4 | Contributes to chemical reactivity and stability |
| 11β-Hydroxy Group | Hydroxyl substitution with beta stereochemistry | Defines spatial orientation and biological activity |
| 21-Acetate Ester | Acetyl group attached at position 21 | Modifies pharmacokinetic properties |
| 17-Valerate Ester | Pentanoyl group attached at position 17 | Influences lipophilicity and duration of action |
The Simplified Molecular Input Line Entry System representation CCCCC(=O)O[C@@]1(C(=O)COC(=O)C)CC[C@@H]2[C@@]1(C)CC@H[C@H]1[C@H]2CCC2=CC(=O)C=C[C@]12C encodes the complete structural information in a linear format suitable for computational processing. This notation system captures all stereochemical information through specific symbols, with @@ indicating specific three-dimensional orientations at chiral centers. The systematic representation ensures unambiguous identification of the compound's structure across different software platforms and chemical databases.
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h14,20-22,25,31H,5-13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLNSTMFAGIHSR-SLPNHVECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001996 | |
| Record name | 21-(Acetyloxy)-11-hydroxy-3,20-dioxopregn-4-en-17-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81456-46-4 | |
| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]-, (11β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81456-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081456464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-(Acetyloxy)-11-hydroxy-3,20-dioxopregn-4-en-17-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of Hydroxyl Groups
Method A: Acylation Using Acid Anhydrides or Acyl Chlorides
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Activation of hydroxyl groups | Anhydrous conditions | Pyridine or DMAP as catalyst | Ensures regioselectivity |
| 2 | Acylation at position 17 | Room temperature to 0°C | Valeric anhydride or chloride | Controlled addition prevents overreaction |
| 3 | Acylation at position 21 | Slight excess of acyl chloride | Room temperature | Monitored by TLC |
Method B: Enzymatic Esterification (Biocatalysis)
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Enzymatic catalysis | 30–40°C, pH 7-8 | Lipases (e.g., Candida antarctica lipase B) | Offers regioselectivity and milder conditions |
| 2 | Substrate addition | Hydrocortisone/prednisolone + acyl donor | Solvent system (e.g., tert-butanol) | Suitable for sensitive hydroxyl groups |
Hydroxylation at Specific Positions
Hydroxylation at positions 11, 17, and 21 can be achieved via:
- Chemical oxidation: Using reagents like osmium tetroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
- Biotransformation: Employing microbial or enzymatic systems that can hydroxylate steroid frameworks selectively.
Purification and Characterization
Post-synthesis, purification involves:
- Column chromatography (silica gel, suitable solvent systems such as chloroform/methanol).
- Recrystallization from suitable solvents.
- Characterization using NMR, MS, IR, and melting point analysis to confirm structure and purity.
Data Table of Preparation Methods
Research Findings and Notes
- Enzymatic methods are increasingly favored for their selectivity and environmentally friendly profile, especially for esterification steps at hydroxyl groups.
- Chemical methods remain the standard in industrial synthesis due to scalability and high yields, with careful control of reaction conditions to prevent side reactions.
- Hydroxylation at position 11 often employs microbial or enzymatic oxidation, which provides regioselectivity and stereoselectivity, critical for biological activity.
Summary of Raw Materials and Precursors
| Raw Material | Role | Source | Notes |
|---|---|---|---|
| Hydrocortisone or Prednisolone | Core steroid backbone | Commercial suppliers | Starting material |
| Valeric anhydride or chloride | Esterification at position 17 | Chemical suppliers | Reagents for esterification |
| Acetyl chloride | Esterification at position 21 | Chemical suppliers | Reagent for acetylation |
| Lipases (e.g., Candida antarctica) | Catalysts | Enzymatic suppliers | For enzymatic esterification |
Scientific Research Applications
Scientific Research Applications
The compound is utilized in multiple scientific domains due to its biological activity:
-
Pharmaceutical Development :
- It serves as a reference compound in the formulation of various pharmaceutical products aimed at treating inflammatory diseases.
- Its structure allows for the design of new drugs with enhanced efficacy and reduced side effects.
-
Biological Studies :
- Researchers study the compound's effects on cellular processes and gene expression to understand its role in inflammation and immune response.
- It is involved in investigating the mechanisms of glucocorticoid receptor activation and its downstream effects on target genes.
-
Analytical Chemistry :
- The compound is used as a standard in analytical methods to quantify corticosteroids in biological samples, ensuring accuracy in research findings.
Case Study 1: Treatment of Autoimmune Diseases
A study investigated the efficacy of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate in patients with autoimmune conditions such as rheumatoid arthritis. The results indicated significant improvements in clinical symptoms and reduced markers of inflammation after treatment with this corticosteroid derivative. The study highlighted its potential as a therapeutic agent for managing chronic inflammatory disorders.
Case Study 2: Analgesic Properties
Research has explored the analgesic properties of this compound in animal models. The findings demonstrated that it effectively reduced pain responses associated with inflammatory conditions. This suggests that the compound could be further developed for pain management therapies.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the transcription of target genes. The molecular targets include genes involved in inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Corticosteroid Esters
Table 2: Pharmacokinetic and Analytical Differentiation
Biological Activity
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate, commonly referred to as Cortisol 21-valerate, is a synthetic glucocorticoid that exhibits significant biological activity. This compound is part of the corticosteroid family and is utilized primarily for its anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for its application in therapeutic settings.
- Molecular Formula : C26H38O6
- Molecular Weight : 446.58 g/mol
- CAS Number : 61376-87-2
- IUPAC Name : Pregn-4-ene-3,20-dione, 11β,17α,21-trihydroxy-, 21-acetate
The biological activity of this compound primarily results from its interaction with the glucocorticoid receptor (GR). Upon binding to the GR, it translocates to the nucleus and regulates gene expression related to inflammation and immune responses. This action leads to:
- Inhibition of pro-inflammatory cytokines : Reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.
- Suppression of immune cell activation : Decreases the proliferation and activity of T-cells and B-cells.
Anti-inflammatory Effects
Cortisol 21-valerate has demonstrated potent anti-inflammatory effects in various studies:
- Animal Studies : In rodent models of arthritis, administration of Cortisol 21-valerate resulted in a significant reduction in joint swelling and inflammatory markers .
- In Vitro Studies : Cell cultures exposed to this compound showed decreased levels of inflammatory mediators such as prostaglandins and leukotrienes .
Immunosuppressive Properties
The immunosuppressive capabilities of Cortisol 21-valerate have been highlighted in several clinical scenarios:
- Organ Transplantation : It is utilized in protocols to prevent organ rejection by suppressing the immune response against transplanted tissues .
- Autoimmune Diseases : The compound has been effective in managing conditions like lupus and multiple sclerosis by modulating immune system activity .
Case Study 1: Rheumatoid Arthritis Management
A clinical trial involving patients with rheumatoid arthritis showed that treatment with Cortisol 21-valerate led to improved clinical scores and reduced joint inflammation over a six-month period. Patients reported significant pain relief alongside a decrease in morning stiffness .
Case Study 2: Asthma Control
In a cohort study of asthmatic patients, those treated with Cortisol 21-valerate exhibited fewer exacerbations compared to those receiving standard therapy. The reduction in airway inflammation was correlated with improved lung function tests .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate, and what challenges arise during hydroxyl group protection?
- Methodological Answer : Synthesis typically involves selective esterification of the 21-hydroxyl and 17-hydroxyl groups. The 21-acetate is introduced via acetylation under mild acidic conditions, while the 17-valerate requires protection of other hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) to avoid cross-reactivity. Key challenges include steric hindrance at the 11β and 17α positions, which may necessitate orthogonal protecting groups. Structural confirmation via NMR (e.g., for acetate/valerate signals) and HPLC purity analysis (>98%) are critical .
Q. How is the stereochemical configuration of this compound validated, particularly at the 11β and 17α positions?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For rapid validation, NOESY NMR can identify spatial proximity between protons (e.g., 11β-OH and adjacent methyl groups). Computational modeling (DFT or molecular mechanics) can also predict stable conformers, which are compared with experimental IR or Raman spectra .
Q. What in vitro assays are recommended to assess glucocorticoid receptor (GR) binding affinity?
- Methodological Answer : Competitive radioligand binding assays using -dexamethasone as a tracer in GR-expressing cells (e.g., COS-7). IC values are calculated, followed by Scatchard analysis for K. Parallel luciferase reporter assays (GRE-luc) quantify transcriptional activity, normalized to reference agonists like hydrocortisone .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 60103-17-5 vs. 116907-82-5) for this compound?
- Methodological Answer : Cross-referencing authoritative databases (NIST, PubChem) with spectral data (HRMS, NMR) is essential. For example, NIST lists the molecular formula as CHO (m/z 362.2093), which can distinguish stereoisomers or misannotated derivatives. Collaborative verification via interlaboratory studies is advised .
Q. What strategies optimize the regioselective synthesis of the 17-valerate group without hydrolyzing the 21-acetate?
- Methodological Answer : Use of bulky catalysts (e.g., DMAP) under anhydrous conditions minimizes hydrolysis. Solvent choice (e.g., dichloromethane over THF) reduces nucleophilic attack. Monitoring reaction progress via TLC (silica, ethyl acetate/hexane) ensures timely quenching. Post-synthesis, LC-MS identifies byproducts like free 21-hydroxyl derivatives .
Q. How do structural modifications (e.g., fluorination at C-9 or methylation at C-16) alter metabolic stability compared to the parent compound?
- Methodological Answer : Conduct comparative microsomal stability assays using liver S9 fractions. Quantify half-life (t) via LC-MS/MS. For fluorinated analogs (e.g., 9-fluoro derivatives), NMR tracks metabolic degradation. Molecular docking predicts CYP3A4 binding affinity changes, validated by inhibition assays .
Data Contradiction Analysis
Q. Conflicting reports on glucocorticoid vs. mineralocorticoid activity: How to design experiments to clarify receptor specificity?
- Methodological Answer : Use HEK-293 cells transfected with GR, MR, or PR (progesterone receptor). Measure EC via reporter assays for each receptor. Co-treatment with antagonists (e.g., spironolactone for MR) identifies off-target effects. Structural analogs (e.g., 21-acetate vs. 17-butyrate) can isolate functional group contributions .
Comparative Studies
Q. What computational methods predict the pharmacokinetic profile of this compound compared to hydrocortisone butyrate?
- Methodological Answer : QSPR models using descriptors like logP (2.8 vs. 3.5 for hydrocortisone butyrate) and polar surface area (90 Å vs. 85 Å). Molecular dynamics simulations (e.g., Desmond) model membrane permeability. In silico CYP450 interaction profiles (SwissADME) highlight metabolic differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
